molecular formula C19H16N2O6 B11955719 Dimethyl 5-((3-(2-nitrophenyl)-2-propenylidene)amino)isophthalate CAS No. 391632-27-2

Dimethyl 5-((3-(2-nitrophenyl)-2-propenylidene)amino)isophthalate

Cat. No.: B11955719
CAS No.: 391632-27-2
M. Wt: 368.3 g/mol
InChI Key: RXQLPGPZFBPPSC-JMCFLOHDSA-N
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Description

Dimethyl 5-((3-(2-nitrophenyl)-2-propenylidene)amino)isophthalate is an organic compound that features a complex structure with a nitrophenyl group and an isophthalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-((3-(2-nitrophenyl)-2-propenylidene)amino)isophthalate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which is then further reacted to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-((3-(2-nitrophenyl)-2-propenylidene)amino)isophthalate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Dimethyl 5-((3-(2-nitrophenyl)-2-propenylidene)amino)isophthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 5-((3-(2-nitrophenyl)-2-propenylidene)amino)isophthalate involves its interaction with specific molecular targets. The nitrophenyl group can interact with biological macromolecules, potentially inhibiting or modifying their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-((3-(2-methyl-5-nitrophenyl)ureido)isophthalate
  • Dimethyl 5-((3-(4-chloro-2-nitrophenyl)ureido)isophthalate
  • Dimethyl 5-((3-methylureido)isophthalate

Uniqueness

Dimethyl 5-((3-(2-nitrophenyl)-2-propenylidene)amino)isophthalate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

391632-27-2

Molecular Formula

C19H16N2O6

Molecular Weight

368.3 g/mol

IUPAC Name

dimethyl 5-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C19H16N2O6/c1-26-18(22)14-10-15(19(23)27-2)12-16(11-14)20-9-5-7-13-6-3-4-8-17(13)21(24)25/h3-12H,1-2H3/b7-5+,20-9?

InChI Key

RXQLPGPZFBPPSC-JMCFLOHDSA-N

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)N=C/C=C/C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N=CC=CC2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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